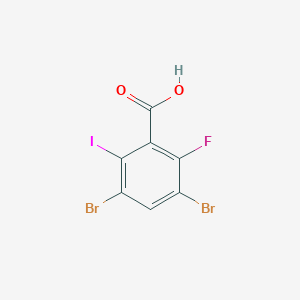
2-Chloro-5-isopropylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-isopropylbenzonitrile is an organic compound with the molecular formula C10H10ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and an isopropyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-5-isopropylbenzonitrile can be synthesized through several methods. One common approach involves the ammoxidation of 2-chloro-5-isopropyltoluene. This process typically uses a catalyst such as V2O5/Al2O3 in a fixed bed reactor at atmospheric pressure . The reaction conditions include a temperature range of 350-450°C and the presence of ammonia and air as reactants.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale ammoxidation processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and selectivity for the desired product. The process is designed to be cost-effective and environmentally friendly, minimizing the production of by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-isopropylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: 2-Amino-5-isopropylbenzonitrile or 2-Thio-5-isopropylbenzonitrile.
Reduction: 2-Chloro-5-isopropylbenzylamine.
Oxidation: 2-Chloro-5-isopropylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-isopropylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-isopropylbenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorobenzonitrile: Similar structure but lacks the isopropyl group.
2-Chloro-4-isopropylbenzonitrile: Similar structure with the isopropyl group at the fourth position.
2-Bromo-5-isopropylbenzonitrile: Similar structure with a bromine atom instead of chlorine.
Uniqueness
2-Chloro-5-isopropylbenzonitrile is unique due to the specific positioning of the chlorine and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Eigenschaften
Molekularformel |
C10H10ClN |
|---|---|
Molekulargewicht |
179.64 g/mol |
IUPAC-Name |
2-chloro-5-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H10ClN/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-5,7H,1-2H3 |
InChI-Schlüssel |
VKNCZSTWAOUILC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-8-fluoro-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B15228207.png)
![4-Methyl-4H-pyrrolo[3,2-d]thiazole](/img/structure/B15228213.png)
![(E)-3-[4-(difluoromethoxy)phenyl]-N,N-dimethylprop-2-enamide](/img/structure/B15228223.png)

![1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B15228238.png)
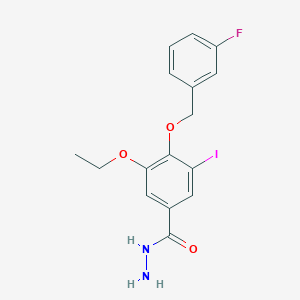
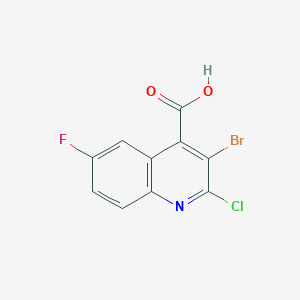
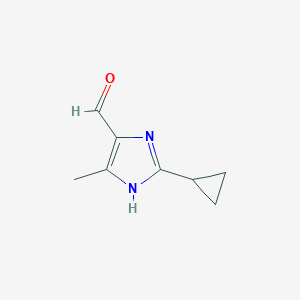
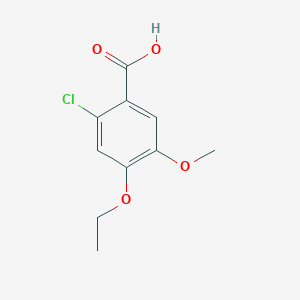

![1-(4-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228285.png)
![6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B15228290.png)
![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228295.png)
